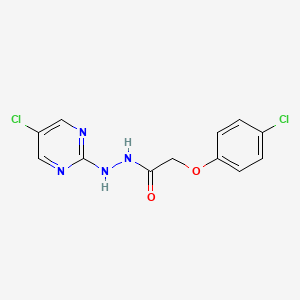
2-(4-chlorophenoxy)-N'-(5-chloropyrimidin-2-yl)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N’-(5-chloropyrimidin-2-yl)acetohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N’-(5-chloropyrimidin-2-yl)acetohydrazide typically involves the reaction of 4-chlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 5-chloropyrimidine-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
2-(4-chlorophenoxy)-N’-(5-chloropyrimidin-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenoxy and chloropyrimidinyl groups can participate in substitution reactions, where other functional groups replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce derivatives with different functional groups.
科学研究应用
2-(4-chlorophenoxy)-N’-(5-chloropyrimidin-2-yl)acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.
作用机制
The mechanism by which 2-(4-chlorophenoxy)-N’-(5-chloropyrimidin-2-yl)acetohydrazide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-(4-chlorophenoxy)-N’-(5-chloropyrimidin-2-yl)acetohydrazide: shares similarities with other compounds containing chlorophenoxy and chloropyrimidinyl groups.
2-(4-chlorophenoxy)acetohydrazide: Lacks the chloropyrimidinyl group but has similar chemical properties.
N’-(5-chloropyrimidin-2-yl)acetohydrazide: Lacks the chlorophenoxy group but retains the chloropyrimidinyl group.
Uniqueness
The presence of both chlorophenoxy and chloropyrimidinyl groups in 2-(4-chlorophenoxy)-N’-(5-chloropyrimidin-2-yl)acetohydrazide makes it unique compared to its analogs
生物活性
2-(4-chlorophenoxy)-N'-(5-chloropyrimidin-2-yl)acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chlorinated phenoxy group and a pyrimidinyl moiety, which may contribute to its biological activity. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including antiviral, antibacterial, and anticancer effects. Below is a summary of its notable biological activities:
| Activity | Description |
|---|---|
| Antiviral | Potential inhibitors of human adenovirus (HAdV) replication. |
| Antibacterial | Activity against certain bacterial strains, possibly through inhibition of DNA synthesis. |
| Anticancer | Induction of apoptosis in cancer cell lines through various pathways. |
Study 1: Antiviral Activity
A study investigated the antiviral properties of a series of hydrazide derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited significant inhibitory effects on HAdV with IC50 values in the low micromolar range. Notably, compounds demonstrated selectivity indices greater than 100, indicating a favorable therapeutic window compared to existing antiviral agents .
Study 2: Anticancer Efficacy
Another investigation evaluated the anticancer potential of hydrazide derivatives against various cancer cell lines. The study reported that several compounds induced apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins. The findings suggest that modifications in the hydrazide structure could enhance anticancer activity .
属性
IUPAC Name |
2-(4-chlorophenoxy)-N'-(5-chloropyrimidin-2-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O2/c13-8-1-3-10(4-2-8)20-7-11(19)17-18-12-15-5-9(14)6-16-12/h1-6H,7H2,(H,17,19)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBFKNKGBPOVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NNC2=NC=C(C=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














